![molecular formula C12H15F3N2O B13222298 3-Amino-N-methyl-2-{[4-(trifluoromethyl)phenyl]methyl}propanamide](/img/structure/B13222298.png)
3-Amino-N-methyl-2-{[4-(trifluoromethyl)phenyl]methyl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-N-methyl-2-{[4-(trifluoromethyl)phenyl]methyl}propanamide is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its specific functional groups and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-methyl-2-{[4-(trifluoromethyl)phenyl]methyl}propanamide typically involves multiple steps. One common method includes a Friedel-Crafts acylation followed by a reduction and nitration . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of specialized equipment and techniques to handle the reactive intermediates and final product safely.
Chemical Reactions Analysis
Types of Reactions
3-Amino-N-methyl-2-{[4-(trifluoromethyl)phenyl]methyl}propanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents can be used to convert specific functional groups into their reduced forms.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxygenated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
3-Amino-N-methyl-2-{[4-(trifluoromethyl)phenyl]methyl}propanamide is utilized in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers use it to investigate biological pathways and interactions at the molecular level.
Medicine: The compound is explored for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-Amino-N-methyl-2-{[4-(trifluoromethyl)phenyl]methyl}propanamide exerts its effects involves interactions with molecular targets and pathways. These interactions can influence various biochemical processes, leading to specific outcomes depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
- N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methacrylamide
- 2,3-Epoxy-2-methyl-N-[4-cyano-3-(trifluoromethyl)phenyl]propanamide
Uniqueness
3-Amino-N-methyl-2-{[4-(trifluoromethyl)phenyl]methyl}propanamide is unique due to its specific functional groups, which confer distinct reactivity and properties. This makes it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C12H15F3N2O |
|---|---|
Molecular Weight |
260.26 g/mol |
IUPAC Name |
2-(aminomethyl)-N-methyl-3-[4-(trifluoromethyl)phenyl]propanamide |
InChI |
InChI=1S/C12H15F3N2O/c1-17-11(18)9(7-16)6-8-2-4-10(5-3-8)12(13,14)15/h2-5,9H,6-7,16H2,1H3,(H,17,18) |
InChI Key |
ZHZQASDVLDLEKE-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C(CC1=CC=C(C=C1)C(F)(F)F)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


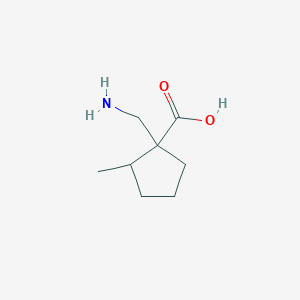

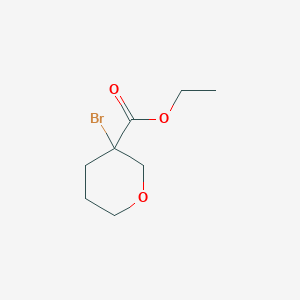
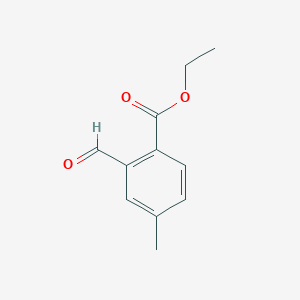
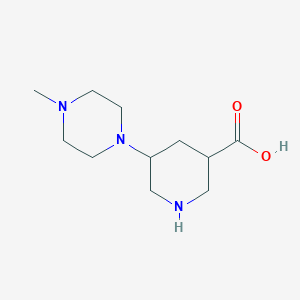




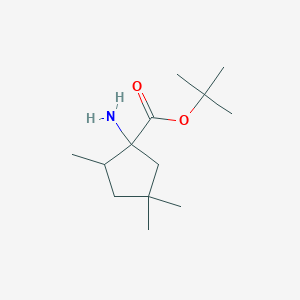
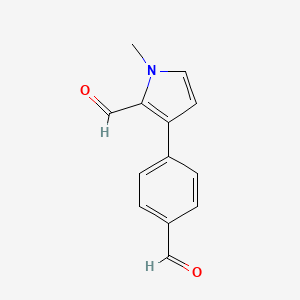
![6-Methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B13222283.png)
![2-[5-methoxy-6-(2,2,2-trifluoroethoxy)-1H-indazol-3-yl]acetic acid](/img/structure/B13222291.png)
![7,7-Dimethyl-2-(4-nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13222296.png)
